5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate
Description
5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinolin core substituted with methyl groups at positions 5 and 7 and an acetyloxy (acetate) group at position 8. The compound is listed under CAS number 313965-54-7 (MFCD01246351) and was previously available in various quantities (1g–5g) but is now discontinued .
Quinoline derivatives are widely studied for their pharmacological and material science applications. However, specific biological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
(5,7-dimethyl-2-oxo-1H-quinolin-8-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-6-8(2)13(17-9(3)15)12-10(7)4-5-11(16)14-12/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQHXSLEALHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=O)N2)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate typically involves the acylation of 8-hydroxyquinolin-2(1H)-one. One common method includes the use of acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in the formation of the desired acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at C8 undergoes hydrolysis under acidic or basic conditions to yield the corresponding hydroxyl derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization:
*Yields inferred from structurally similar ester hydrolysis in .
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the base or acid facilitating ester cleavage. The electron-withdrawing 2-oxo group enhances the electrophilicity of the acetate carbonyl, accelerating hydrolysis .
Nucleophilic Acyl Substitution
The acetate ester participates in nucleophilic substitutions with amines or hydrazines to form amides or hydrazides, respectively:
This reactivity aligns with studies on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, where DCC-mediated coupling yielded diverse amides with retained quinolinone bioactivity .
Electrophilic Aromatic Substitution
The electron-rich quinolinone ring (due to C5/C7 methyl groups) undergoes regioselective electrophilic substitution. Bromination and nitration occur preferentially at C4 or C6:
Substitution at C5/C7 is sterically hindered by methyl groups, mirroring observations in 5,7-dimethyl-dihydroquinoline analogs .
Oxidation and Reduction Pathways
The 2-oxo group and acetate moiety enable redox transformations:
-
Oxidation :
Treatment with CrO₃ in acetic acid converts the 2-oxo group to a carboxylic acid, though this disrupts the conjugated system and is rarely utilized . -
Reduction :
NaBH₄ selectively reduces the 2-oxo group to a 2-hydroxy intermediate, which tautomerizes to 1,2-dihydroquinoline .
Biological Activation via Esterase Cleavage
In pharmacological contexts, the acetate acts as a prodrug moiety. Human carboxylesterases hydrolyze the ester in vivo to release the active 8-hydroxyl derivative, which shows enhanced binding to biological targets (e.g., kinase inhibitors) .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines at low concentrations (e.g., 10 µM), indicating its potential as an anticancer agent .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes associated with cancer progression. For example, it has been reported to inhibit the activity of certain metalloproteinases that are crucial for tumor invasion and metastasis .
Inflammation Models
In vivo studies have demonstrated that administration of this compound can significantly reduce inflammation markers in models of arthritis. Notably, it decreased levels of prostaglandin E2 and exhibited COX inhibition properties .
Oxidative Stress
The compound has also been evaluated for its effects on oxidative stress. Experimental data show that it reduces malondialdehyde levels while enhancing antioxidant enzyme activities in treated cells compared to controls .
Case Studies
-
Antitumor Efficacy in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colon adenocarcinoma). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 20 µM depending on the cell line . -
Anti-inflammatory Effects in Animal Models
In a controlled study involving animal models of arthritis, the compound was administered at varying doses. The results showed a significant reduction in inflammatory markers and joint swelling compared to untreated controls, supporting its potential therapeutic role in inflammatory diseases . -
Oxidative Stress Reduction
Another investigation focused on the compound's ability to mitigate oxidative stress-induced damage in human dermal microvascular endothelial cells (HMEC). The findings revealed that treatment with the compound led to lower levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Quinoline Derivatives
Structural Modifications and Functional Group Influence
- Substituent Position and Reactivity: The target compound’s 5,7-dimethyl groups increase steric hindrance and lipophilicity compared to unsubstituted analogs like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . The 8-OAc group is hydrolytically labile, unlike the 8-hydroxy group in 8-hydroxyquinolin-2(1H)-one (precursor in ). This esterification alters solubility, favoring organic solvents .
- The 2-oxo moiety in all compounds forms a lactam ring, contributing to planar rigidity and hydrogen-bonding capability .
Spectral and Thermal Analysis
- IR Spectroscopy: The target’s acetate group would exhibit C=O stretching near 1720–1740 cm⁻¹, similar to the 4-chlorobenzoate analog . Lactam C=O stretches (1650–1680 cm⁻¹) are consistent across all 2-oxo-1,2-dihydroquinoline derivatives .
- NMR Data: Methyl groups in the target compound would resonate at δ 2.2–2.3 ppm (¹H NMR), as seen in 6,7-dimethylquinoxaline derivatives .
Biological Activity
5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate (CAS No. 313965-54-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and implications for therapeutic applications.
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a quinoline core with acetyl and methyl substituents that influence its biological activity .
Antiplatelet Activity
Research indicates that compounds similar to this compound exhibit significant antiplatelet effects. A study demonstrated that acetoxy quinolones can activate platelet Nitric Oxide Synthase (NOS) through the action of a membrane-bound enzyme known as Calreticulin Transacetylase (CRTAase). This activation results in increased intracellular nitric oxide (NO), leading to the inhibition of platelet aggregation .
Anticancer Potential
The anticancer properties of quinoline derivatives have been widely studied. In vitro assays have shown that structural analogs can induce apoptosis in cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiplatelet | Activation of NOS via CRTAase | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Potential inhibition of cyclooxygenase (Cox) |
The biological activity of this compound is largely attributed to its ability to modify enzyme activity and influence cellular signaling pathways. The activation of NOS leads to increased NO levels, which plays a crucial role in various physiological processes including vasodilation and inhibition of platelet aggregation .
Case Studies
- Antiplatelet Study : In a controlled experiment, the compound was tested for its ability to inhibit ADP-induced platelet aggregation. Results showed a significant reduction in aggregation rates compared to control groups, suggesting a strong antiplatelet effect .
- Anticancer Activity : A study involving several quinoline derivatives reported that one analog exhibited an IC₅₀ value of approximately 1.4 µM against the Panc-1 pancreatic cancer cell line. The mechanism involved cell cycle arrest and pro-apoptotic signaling pathways .
Safety and Toxicity
While the compound shows promising biological activities, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Synthesis Optimization Q: What laboratory-scale synthetic strategies are most effective for producing 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate with high purity? A: The synthesis typically involves O-acylation of 8-hydroxyquinolin-2(1H)-one derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency by stabilizing intermediates .
- Catalyst optimization : Potassium carbonate (K₂CO₃) and catalytic KI improve nucleophilic substitution rates .
- Temperature control : Reactions conducted at 333 K (60°C) minimize side products while maximizing yield . Post-synthesis purification via recrystallization (e.g., slow evaporation from acetone) ensures high crystallinity .
Structural Characterization Q: What analytical methods are critical for confirming the molecular structure of this compound? A: A multi-technique approach is recommended:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., quinoline-benzene plane: ~41.7°) to validate stereochemistry .
- NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm for C-5/7 CH₃) and acetate protons (δ ~2.1 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) corroborate the molecular formula .
Nomenclature and Identification Q: What are the accepted IUPAC names and synonyms for this compound? A: The systematic name is acetic acid (5,7-dimethyl-2-oxo-1,2-dihydroquinolin-8-yl) ester . Common synonyms include 8-acetoxy-5,7-dimethylcarbostyril and this compound .
Advanced Research Questions
Mechanistic Studies Q: What mechanistic hypotheses explain the compound’s bioactivity in biological systems? A: Proposed mechanisms include:
- Receptor tyrosine kinase inhibition : Competitive binding to ATP pockets, validated via molecular docking simulations .
- Metal chelation : The quinoline core and acetate group coordinate transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes .
- Oxidative stress modulation : Electrophilic quinone-like intermediates may generate reactive oxygen species (ROS) in cancer cell lines .
Environmental Fate Analysis Q: How can researchers evaluate the environmental persistence and degradation pathways of this compound? A: A tiered approach is recommended:
- Abiotic studies : Hydrolysis kinetics under varying pH (e.g., t₁/₂ at pH 7: ~14 days) and photolysis rates using UV-Vis spectroscopy .
- Biotic studies : Microbial degradation assays (e.g., soil microcosms) with LC-MS/MS to track metabolite formation (e.g., 5,7-dimethyl-8-hydroxyquinolin-2-one) .
- Compartmental modeling : Predicts partitioning coefficients (log Kₒw ~2.8) and bioaccumulation potential using QSPR models .
Resolving Data Contradictions Q: How should discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be addressed? A: Mitigation strategies include:
- Dose-response normalization : Compare IC₅₀ values across studies using standardized cell lines (e.g., E. coli ATCC 25922 for antimicrobial assays) .
- Statistical validation : Apply ANOVA to assess variability in replicate experiments (e.g., ±5% error margin for MIC values) .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., methyl vs. bromo groups at C-5/7) with bioactivity trends .
Bioactivity Profiling Q: What in vitro and in vivo models are appropriate for evaluating therapeutic potential? A: Prioritize the following:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-negative (Pseudomonas aeruginosa) and fungal (Candida albicans) pathogens .
- Cytotoxicity screening : MTT assays on human cancer lines (e.g., HepG2, MCF-7) with EC₅₀ benchmarking against cisplatin .
- In vivo toxicity : Acute oral toxicity (OECD 423) in rodent models, monitoring hepatic/kidney biomarkers (ALT, BUN) .
Physicochemical Profiling Q: How can researchers determine solubility, ionization constants, and partition coefficients? A: Methodological workflows include:
- Ionization constants (pKa) : Potentiometric titration in aqueous-organic mixtures (e.g., 30% methanol) to resolve quinoline N-H (~pKa 3.2) and acetate groups (~pKa 4.7) .
- Solubility studies : Shake-flask method with HPLC quantification in buffers (pH 1–10) .
- log P determination : Reverse-phase HPLC (C18 column) calibrated against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
